molecular formula C9H17NOS2 B13795404 S-[5-(Dimethylamino)-5-sulfanylidenepentyl] ethanethioate CAS No. 63881-65-2

S-[5-(Dimethylamino)-5-sulfanylidenepentyl] ethanethioate

Cat. No.: B13795404
CAS No.: 63881-65-2
M. Wt: 219.4 g/mol
InChI Key: FQDGZWYJQDWKRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-[5-(Dimethylamino)-5-sulfanylidenepentyl] ethanethioate is a chemical compound with a unique structure that includes a dimethylamino group, a sulfanylidenepentyl chain, and an ethanethioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-[5-(Dimethylamino)-5-sulfanylidenepentyl] ethanethioate typically involves the reaction of a dimethylamino compound with a sulfanylidenepentyl precursor under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

S-[5-(Dimethylamino)-5-sulfanylidenepentyl] ethanethioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The ethanethioate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

S-[5-(Dimethylamino)-5-sulfanylidenepentyl] ethanethioate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of S-[5-(Dimethylamino)-5-sulfanylidenepentyl] ethanethioate involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group and the sulfanylidenepentyl chain play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Dansyl chloride: A compound with a similar dimethylamino group, used in fluorescent labeling.

    S-Nitrosothiols: Compounds with a sulfanyl group, known for their biological activity.

Uniqueness

S-[5-(Dimethylamino)-5-sulfanylidenepentyl] ethanethioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

63881-65-2

Molecular Formula

C9H17NOS2

Molecular Weight

219.4 g/mol

IUPAC Name

S-[5-(dimethylamino)-5-sulfanylidenepentyl] ethanethioate

InChI

InChI=1S/C9H17NOS2/c1-8(11)13-7-5-4-6-9(12)10(2)3/h4-7H2,1-3H3

InChI Key

FQDGZWYJQDWKRX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCCCC(=S)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.